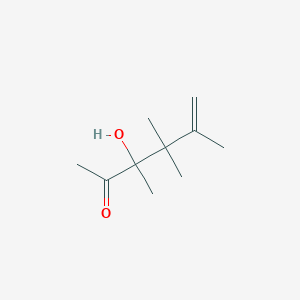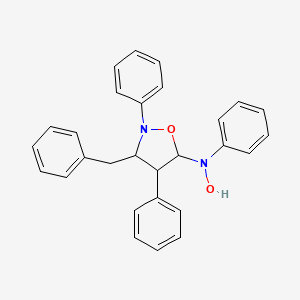
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-dimethylcyclohexane derivatives with various substituents replacing the chlorine atom.
Reduction Reactions: Products include 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexanal.
Oxidation Reactions: Products include 1,4-dimethylcyclohexanecarboxylic acid or other oxidized derivatives.
Applications De Recherche Scientifique
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,4-dimethylcyclohexane
- 1,4-Dimethylcyclohexane-1-carbonyl chloride
- 3-Bromo-1,4-dimethylcyclohexane-1-carbonyl chloride
Uniqueness
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
| 77979-32-9 | |
Formule moléculaire |
C9H14Cl2O |
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
3-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-6-3-4-9(2,8(11)12)5-7(6)10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
XYYNGMMBOCCNSV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1Cl)(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)



